molecular formula C16H12N4O4S3 B2838450 2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole CAS No. 101291-96-7

2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole

Cat. No.: B2838450
CAS No.: 101291-96-7
M. Wt: 420.48
InChI Key: NNHMZAPFFZXOKB-UHFFFAOYSA-N
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Description

2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole is a chemical compound with the molecular formula C16H12N4O4S3 and a molecular weight of 420.48 g/mol . This compound is characterized by the presence of a thiadiazole ring substituted with two (4-nitrobenzyl)thio groups. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole typically involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiadiazole ring can also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,5-bis[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S3/c21-19(22)13-5-1-11(2-6-13)9-25-15-17-18-16(27-15)26-10-12-3-7-14(8-4-12)20(23)24/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHMZAPFFZXOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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